molecular formula C7H12ClN3O B7892379 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride CAS No. 1263280-70-1

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B7892379
CAS No.: 1263280-70-1
M. Wt: 189.64 g/mol
InChI Key: WJESNAGBIGVDJP-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:

    3-Methyl-5-(2-pyrrolidinyl)isoxazole: This compound has a similar structure but contains an isoxazole ring instead of an oxadiazole ring.

    3-Methyl-5-(2-pyrrolidinyl)-1,2,3-oxadiazole: Another similar compound with a different arrangement of nitrogen and oxygen atoms in the ring.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJESNAGBIGVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-70-1
Record name 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
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